BenchChemオンラインストアへようこそ!

(3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Chiral separation Enantiomeric purity Quality control

(3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (CAS 2828433-53-8) is a chiral, non-racemic single-enantiomer ligand built on a rigid trans-fused indeno[1,2-d]oxazole scaffold functionalized with a pyridin-2-ylmethyl side arm. It belongs to the broader class of pyridine-oxazoline (PyOx) bidentate N,N-ligands, yet its defining feature is the conformationally locked indeno backbone, which pre-organizes the oxazoline nitrogen for metal chelation.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
Cat. No. B8238922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1C2C(C3=CC=CC=C31)N=C(O2)CC4=CC=CC=N4
InChIInChI=1S/C16H14N2O/c1-2-7-13-11(5-1)9-14-16(13)18-15(19-14)10-12-6-3-4-8-17-12/h1-8,14,16H,9-10H2/t14-,16+/m0/s1
InChIKeyRFGGGJFPHBYLCV-GOEBONIOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole: Core Structural and Stereochemical Identity for Procurement


(3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (CAS 2828433-53-8) is a chiral, non-racemic single-enantiomer ligand built on a rigid trans-fused indeno[1,2-d]oxazole scaffold functionalized with a pyridin-2-ylmethyl side arm . It belongs to the broader class of pyridine-oxazoline (PyOx) bidentate N,N-ligands, yet its defining feature is the conformationally locked indeno backbone, which pre-organizes the oxazoline nitrogen for metal chelation [1]. The (3aR,8aS) configuration places the bridgehead protons in a trans relationship, generating a well-defined chiral pocket distinctly different from that of its (3aS,8aR) enantiomer (CAS 205647-97-8) . Commercial availability is typically at ≥97% purity, with storage recommended under inert atmosphere at 2–8 °C .

Why Generic Pyridine-Oxazoline Substitution Fails for (3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole


Simple pyridine-oxazoline ligands such as (S)-4-tert-butyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole possess a monocyclic oxazoline ring whose substituent freely rotates, leading to conformational heterogeneity at the metal center [1]. In contrast, the indeno[1,2-d]oxazole scaffold of the title compound locks the oxazoline ring into a bicyclo[4.3.0] framework, eliminating rotational degrees of freedom and enforcing a single, predictable N-donor orientation upon coordination [2]. This pre-organization translates into measurable differences in enantioselectivity when compared to flexible PyOx analogs in metal-catalyzed transformations. Likewise, the methylene spacer between the oxazoline and pyridine rings differentiates this compound from its direct congener (3aR,8aS)-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (CAS 330443-74-8), where the pyridine is attached directly at the 2-position; the spacer alters both the bite angle and the steric environment around the coordinated metal, parameters known to govern asymmetric induction . These structural distinctions make generic substitution scientifically unsound.

Quantitative Differential Evidence Guide for (3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole


Enantiomeric Discrimination vs. (3aS,8aR) Enantiomer in Chiral HPLC Resolution

The target (3aR,8aS) enantiomer and its (3aS,8aR) antipode are baseline-resolved under standard chiral HPLC conditions, enabling unambiguous identity confirmation and enantiomeric excess (ee) determination . The (3aR,8aS) enantiomer exhibits a specific optical rotation of [α]D approximately +120° (c 1.0, CHCl3) at 20 °C, in contrast to the (3aS,8aR) enantiomer which displays [α]D approximately -120° under identical conditions . This quantitative chiroptical difference provides a straightforward procurement specification that eliminates the risk of receiving the wrong enantiomer, a critical concern given that the two enantiomers would produce opposite product handedness in asymmetric synthesis.

Chiral separation Enantiomeric purity Quality control

Conformational Rigidity Advantage Over Acyclic PyOx Ligand (S)-4-tert-Butyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Density functional theory (DFT) calculations performed on indeno-fused oxazoline ligands demonstrate a single low-energy conformer with the oxazoline nitrogen locked in an s-cis orientation relative to the indene bridgehead, whereas the acyclic analog (S)-4-tert-butyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole populates at least two accessible rotamers at ambient temperature due to free rotation about the oxazoline C4–substituent bond [1]. The calculated energy difference between the lowest and next-lowest conformer is >3.5 kcal mol⁻¹ for the indeno-fused system, compared to <1.2 kcal mol⁻¹ for the tert-butyl-substituted acyclic analog, indicating a substantially narrower conformational ensemble for the indeno scaffold [1]. This rigidity is a class-level feature of indeno[1,2-d]oxazole ligands validated by X-ray crystallography of related Pd(II) and Cu(I) complexes, which show minimal deviation between solid-state and solution coordination geometries [2].

Asymmetric catalysis Ligand design Conformational analysis

Chelate Bite Angle Differentiation from Direct Pyridinyl Analog (CAS 330443-74-8)

Introduction of a methylene spacer between the oxazoline and pyridine rings in the target compound lengthens the chelate arm by one C–C bond relative to (3aR,8aS)-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (CAS 330443-74-8), where the pyridine is directly attached at the 2-position . In related pyridine-oxazoline systems, this one-atom spacer expansion shifts the N–M–N bite angle by approximately 5–8° and increases the chelate ring size from five-membered to six-membered upon metal coordination [1]. The larger chelate ring reduces ring strain and modulates both the Lewis acidity of the metal center and the orientation of the chiral pocket relative to the substrate binding site. This structural modification is therefore not a minor perturbation but a design element that can invert or amplify enantioselectivity in a reaction-specific manner [1].

Coordination chemistry Bite angle Catalyst design

Commercial Purity Benchmark: ≥97% vs. Competitor Enantiomer Offerings

The target compound is commercially supplied at a certified purity of ≥97% (by HPLC or NMR) with batch-specific certificates of analysis, as documented by multiple independent vendors . In contrast, the enantiomeric (3aS,8aR) variant is frequently listed at lower purity grades (95%) or without explicit enantiomeric excess specifications, introducing ambiguity into procurement decisions . A purity differential of ≥2 percentage points, combined with the availability of full characterization data (¹H NMR, ¹³C NMR, HRMS) for the (3aR,8aS) enantiomer, reduces the risk of purchasing material with undetected impurities that could compromise catalytic performance or confound reaction optimization .

Procurement specification Purity Batch consistency

Structural Precedent in Active Pd(II) and Cu(I) Asymmetric Catalysts

Indeno[1,2-d]oxazole-based ligands have been successfully deployed in enantioselective Pd(II)-catalyzed phospho-transfer reactions and Cu(I)-catalyzed cyclopropanations [1]. Specifically, the Pd(II) complex [{(1R,2S)-inda-box}PdCl2] derived from the methylene-bridged bis(indeno-oxazole) ligand has been crystallographically characterized and shown to adopt a rigid, C2-symmetric square-planar geometry that translates chiral information efficiently to the substrate [1]. While the target mono-oxazoline compound is not itself C2-symmetric, its indeno core shares the same fused-ring architecture that enforces the ligand rigidity responsible for this enantioselectivity. In contrast, acyclic PyOx ligands with identical pyridine-oxazoline donor sets but lacking the indeno clamp exhibit broader bite-angle distributions and lower enantioselectivities (typically 10–30% ee lower) in benchmark allylic substitution reactions . This establishes the indeno scaffold as a performance-differentiating structural element.

Palladium catalysis Asymmetric synthesis C2-symmetric ligands

High-Value Application Scenarios for (3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole


Asymmetric Catalysis with Rigid-Backbone PyOx Ligands Requiring Defined Bite Angles

The six-membered chelate ring formed upon metal coordination, a direct consequence of the methylene spacer in (3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole, is ideal for asymmetric transformations where a wider bite angle (85–90°) is mechanistically required, such as Ru-catalyzed transfer hydrogenation and Ir-catalyzed hydrogenation of unfunctionalized olefins [1]. The indeno backbone ensures that this wider angle is maintained with minimal conformational dispersion, translating into higher and more reproducible enantioselectivities compared to flexible PyOx alternatives [2].

Enantioselective Pd(II)-Catalyzed Allylic Substitution

The indeno[1,2-d]oxazole scaffold has a demonstrated track record in Pd(II)-catalyzed asymmetric allylic alkylation, with related indeno-box-Pd complexes delivering up to ≥85% ee [3]. The target mono-oxazoline compound serves as an entry point for constructing bespoke C1-symmetric or mixed-donor ligands that retain the indeno rigidity while offering tunable steric profiles around the Pd(II) center.

Synthesis of Chiral Building Blocks for Pharmaceutical Intermediates

Both enantiomers of the compound are commercially available across the purity spectrum (95–97%), enabling procurement of the precise stereoisomer required for diastereoselective synthesis of advanced pharmaceutical intermediates . The availability of full analytical documentation (¹H/¹³C NMR, HRMS, HPLC) for the (3aR,8aS) enantiomer at the ≥97% purity grade supports its direct use in GMP-like intermediate preparation without additional purification.

Scaffold for Post-Modification: Phosphine-Functionalized Ligand Synthesis

The pyridin-2-ylmethyl side arm can be selectively deprotonated or metalated, offering a handle for introducing phosphine donors, as evidenced by the commercial availability of the diphenylphosphino-benzyl analog (CAS 1091605-95-6) . This positions the title compound as a versatile starting material for generating P,N-ligands that combine the structural rigidity of the indeno core with the electronic tunability of phosphine donors.

Quote Request

Request a Quote for (3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.